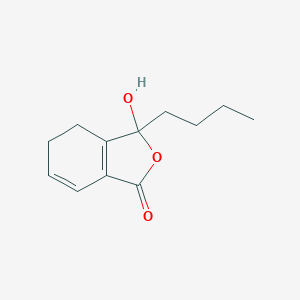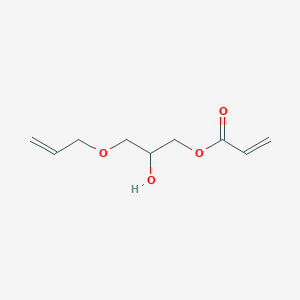
2,4-Difluorobenzenethiol
Descripción general
Descripción
2,4-Difluorobenzenethiol, also known as 2,4-Difluorothiophenol, is a chemical compound with the empirical formula C6H4F2S . It has a molecular weight of 146.16 .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzenethiol consists of a benzene ring with two fluorine atoms and one sulfur atom attached. The sulfur atom replaces one of the hydrogen atoms in the benzene ring .Physical And Chemical Properties Analysis
2,4-Difluorobenzenethiol is a liquid at 20 degrees Celsius . It has a refractive index of 1.5235 , a boiling point of 59 °C/20 mmHg , and a density of 1.29 g/mL at 25 °C .Aplicaciones Científicas De Investigación
2,4-Difluorothiophenol
is a chemical compound with the molecular formula C6H4F2S . It’s also known as 2,4-Difluorobenzenethiol . This compound is used for research purposes .
While specific applications for 2,4-Difluorothiophenol were not found, similar compounds such as 3,4-Difluorothiophenol have been used to prepare novel derivatives showing high cytotoxic activity . They have also been used to prepare modified poly (vinyl chloride) membranes with improved gas permeability efficiency , and as a ligand to synthesize noble metal quantum clusters .
Synthesis of Fluorinated Fluorescent Dye
- Application : 2,4-Difluorothiophenol has been used as a starting reagent during the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .
- Method : The specific experimental procedures would depend on the overall synthetic route chosen, but would likely involve nucleophilic aromatic substitution reactions given the presence of the fluorine atoms on the aromatic ring .
- Results : The outcome of this application is the production of a fluorinated fluorescent dye, which could have various applications in biological imaging or chemical sensing .
Assembly of Nanoparticles
- Application : Similar compounds, such as 4-Fluorothiophenol, have been used in the assembly of plasmonic and magnetic nanoparticles with a fluorescent silica shell layer for tri-functional SERS-Magnetic-Fluorescence Probes and its bioapplications .
- Method : This likely involves the use of 4-Fluorothiophenol as a ligand to stabilize the nanoparticles during their synthesis and assembly .
- Results : The result is a multifunctional nanoparticle probe with potential applications in bioimaging and biosensing .
Synthesis of Antivirulence Agents
- Application : 2,4-Difluorothiophenol is an organic building block used for the synthesis of various pharmaceutical compounds, such as antivirulence agents .
- Method : The specific experimental procedures would depend on the overall synthetic route chosen, but would likely involve nucleophilic aromatic substitution reactions given the presence of the fluorine atoms on the aromatic ring .
- Results : The outcome of this application is the production of antivirulence agents, which could have various applications in treating bacterial infections .
Synthesis of α-Phenoxyacetamide Derivatives
- Application : 2,4-Difluorothiophenol is also used in the synthesis of new α-Phenoxyacetamide derivatives, acting as type III secretion system of Pseudomonas aeruginosa PAO1, a gram-negative bacteria .
- Method : This likely involves the use of 2,4-Difluorothiophenol as a starting material in the synthesis of α-Phenoxyacetamide derivatives .
- Results : The result is a new class of compounds that can potentially be used to treat infections caused by Pseudomonas aeruginosa PAO1 .
Safety And Hazards
Propiedades
IUPAC Name |
2,4-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICHBFCGCJNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371815 | |
| Record name | 2,4-Difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzenethiol | |
CAS RN |
1996-44-7 | |
| Record name | 2,4-Difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




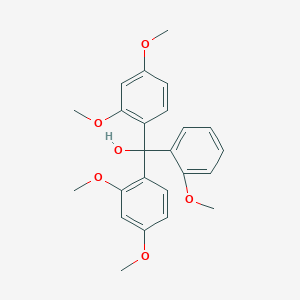
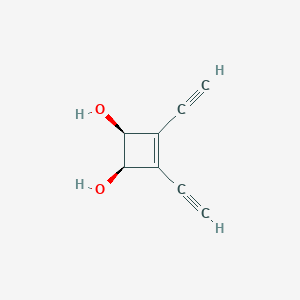

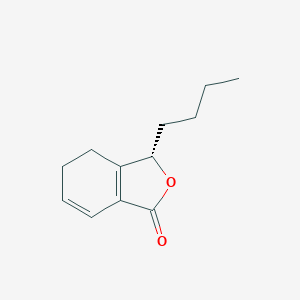


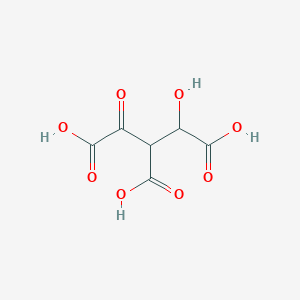

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)

